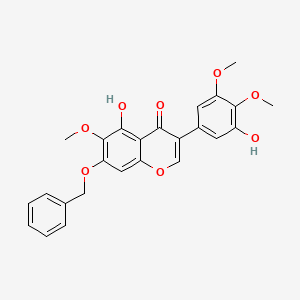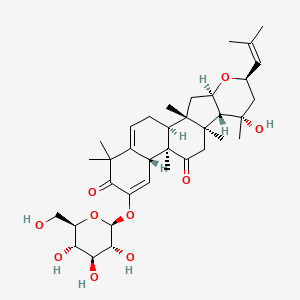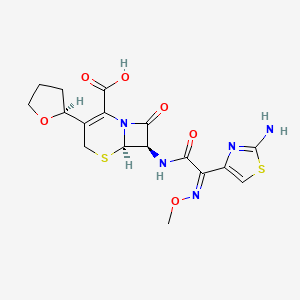
Herculin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herculin, also known as MYF6 protein, rat or myf-6, belongs to the class of organic compounds known as n-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage. Thus, herculin is considered to be a fatty amide lipid molecule. Herculin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Herculin has been primarily detected in urine. Within the cell, herculin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, herculin can be found in herbs and spices. This makes herculin a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Myogenic Regulatory Gene
Herculin, also known as Myf-6, is part of the MyoD family of myogenic regulatory genes, playing a crucial role in muscle development. It's closely linked to genes like MyoD, myogenin, and Myf-5, exhibiting similarity in DNA and amino acid sequences. Herculin significantly impacts the establishment or maintenance of adult skeletal muscle, suggested by its higher expression level compared to other myogenic regulators (Miner & Wold, 1990).
Skeletal Muscle Development
In mice, the inactivation of Myf-6 (herculin) leads to alterations in skeletal muscle development. The disruption of the Myf-6 gene indicates its non-redundant functions in vivo and suggests its limited role in myotube maturation. This highlights the importance of Myf-6 in early myogenesis and the formation of skeletal muscles (Braun & Arnold, 1995).
Myogenic Regulatory Factors in Stem Cells
Myf6, as Herculin is known, along with other Myogenic Regulatory Factors (MRFs) like MyoD, Myf5, and myogenin, is critical in influencing stem cells to differentiate into myogenic lineage cells. Understanding MRFs' function contributes to developing cell therapies and drug discoveries for muscle-related diseases (Shirakawa et al., 2022).
Myotome Development and Myogenesis
Disruption of the MRF4 (herculin/Myf-6) gene showcases the role of herculin in the development of the myotome and different myogenic regulatory programs. It highlights the complex interplay of multiple myogenic factors in embryonic and fetal muscle development, emphasizing the intricate mechanisms governing skeletal muscle formation (Patapoutian et al., 1995).
Interaction with Muscle-Specific Promoters
Herculin (Myf-6) interacts with enhancers of acetylcholine receptor subunit genes in vivo, indicating its role in muscle-specific transcription. This interaction is crucial for understanding how myogenic determination factors regulate gene expression in muscle cells (Liu et al., 2000).
Expression Pattern During Development
The biphasic expression pattern of Myf-6 (MRF4/herculin) during mouse development underscores its specific role in myogenic cells. Its distinct expression phases suggest its involvement in different stages of muscle development, from embryonic to postnatal stages (Bober et al., 1991).
Eigenschaften
Molekularformel |
C16H29NO |
|---|---|
Molekulargewicht |
251.41 g/mol |
IUPAC-Name |
(2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide |
InChI |
InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h6-7,12-13,15H,4-5,8-11,14H2,1-3H3,(H,17,18)/b7-6+,13-12+ |
InChI-Schlüssel |
JNPRQUIWDVDHIT-GYIPPJPDSA-N |
Isomerische SMILES |
CCC/C=C/CCCC/C=C/C(=O)NCC(C)C |
SMILES |
CCCC=CCCCCC=CC(=O)NCC(C)C |
Kanonische SMILES |
CCCC=CCCCCC=CC(=O)NCC(C)C |
melting_point |
59-60°C |
Physikalische Beschreibung |
Solid |
Synonyme |
herculin herculin protein, human herculin protein, mouse herculin protein, rat human myogenic factor, Myf-6 MRF4 muscle regulatory factor 4 Myf-6 MYF6 protein, human Myf6 protein, mouse Myf6 protein, rat myogenic factor 6 myogenic factor 6 (herculin) protein, human myogenic factor 6 protein, mouse myogenic factor 6 protein, rat myogenic factor, Myf-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





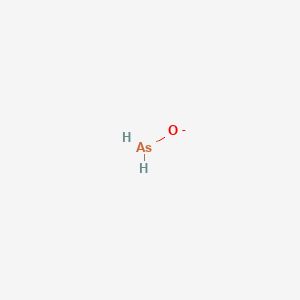
![N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn](/img/structure/B1236651.png)
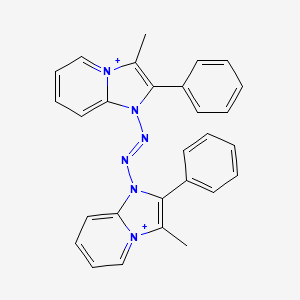
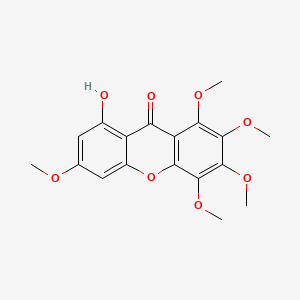

![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)
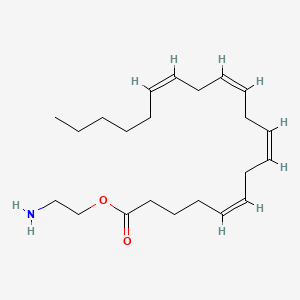
![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)
